![molecular formula C13H17N3O3 B1456177 Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate CAS No. 1219964-69-8](/img/structure/B1456177.png)
Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate
Overview
Description
Scientific Research Applications
Antibacterial Properties
Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate and its derivatives have been studied for their antibacterial activities. For instance, Desai and Chikhalia (2005) synthesized derivatives of this compound, which demonstrated significant antibacterial activities against both Gram-positive and Gram-negative bacteria (Desai & Chikhalia, 2005).
Analgesic and Anti-inflammatory Properties
Research by Manoury et al. (1979) explored the synthesis and analgesic activities of some derivatives, including Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate. They found that certain derivatives were significantly more potent analgesics than reference compounds, also showing minor anti-inflammatory activity (Manoury et al., 1979).
Antihistaminic Agents
A study by Iemura et al. (1986) on derivatives of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate showed that these compounds have potential as H1-antihistaminic agents. Some derivatives exhibited potent antihistaminic activity, especially in vivo (Iemura et al., 1986).
Antimicrobial Agents
Desai et al. (2007) synthesized new compounds derived from Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate, showing promising antimicrobial activities against various bacteria and fungi (Desai et al., 2007).
Chemical Reactions and Synthesis
Vasileva et al. (2018) investigated the reaction of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate with secondary amines, leading to the formation of various piperazine derivatives. This study contributes to the understanding of the chemical properties and potential synthesis pathways of the compound (Vasileva et al., 2018).
Reagent for Removal and Recovery of Anions
Heininger and Meloan (1992) developed a reagent based on a derivative of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate for the selective precipitation of anions from aqueous solutions. This reagent showed effectiveness in reacting with various oxyanions (Heininger & Meloan, 1992).
Safety and Hazards
properties
IUPAC Name |
ethyl 3-amino-4-(3-oxopiperazin-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-2-19-13(18)9-3-4-11(10(14)7-9)16-6-5-15-12(17)8-16/h3-4,7H,2,5-6,8,14H2,1H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPWKAUBYOFBDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCNC(=O)C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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